molecular formula C29H26F3N5O2S2 B4305763 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4305763
M. Wt: 597.7 g/mol
InChI Key: HZSNFRIUNMEARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a methoxyphenyl group, a trifluoromethylbenzylthio group, and a thiadiazole ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Introduction of the Trifluoromethylbenzylthio Group:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Final Assembly: The final step involves the coupling of the thiadiazole derivative with the hexahydroquinoline core under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in bacterial or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F3N5O2S2/c1-28(2)12-20-24(21(38)13-28)23(18-9-4-5-10-22(18)39-3)19(14-33)25(34)37(20)26-35-36-27(41-26)40-15-16-7-6-8-17(11-16)29(30,31)32/h4-11,23H,12-13,15,34H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSNFRIUNMEARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=CC=CC=C5OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
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2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
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2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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